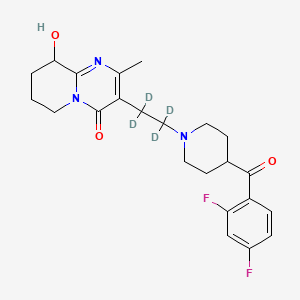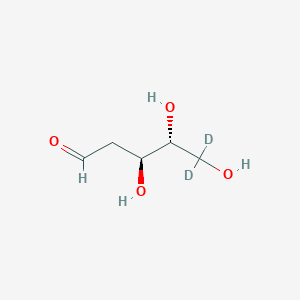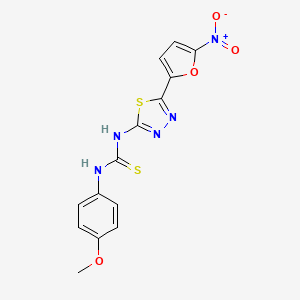
Mt KARI-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mt KARI-IN-2 is a highly effective inhibitor of Mycobacterium tuberculosis ketol-acid reductoisomerase (Mtb KARI). This compound has a Ki value of 2.02 μM and exhibits inhibitory activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) value of 0.78 μM . Additionally, this compound demonstrates low cytotoxicity, as evidenced by a HEK IC50 greater than 86 μg/mL .
Méthodes De Préparation
The synthesis of Mt KARI-IN-2 involves the design and development of analogues of (4-methoxyphenyl)carbamoyl (5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)amide . The synthetic route typically includes the following steps:
Formation of the thiadiazole ring: This involves the reaction of appropriate starting materials under specific conditions to form the thiadiazole ring.
Attachment of the nitrothiophene group: The nitrothiophene group is introduced to the thiadiazole ring through a substitution reaction.
Carbamoylation: The final step involves the carbamoylation of the intermediate compound to form this compound.
Analyse Des Réactions Chimiques
Mt KARI-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.
Substitution: Substitution reactions can take place at the thiadiazole and nitrothiophene groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Mt KARI-IN-2 has several scientific research applications, including:
Mécanisme D'action
Mt KARI-IN-2 exerts its effects by inhibiting the enzyme ketol-acid reductoisomerase (KARI) in Mycobacterium tuberculosis. This enzyme is involved in the biosynthesis of branched-chain amino acids, which are essential for bacterial growth and survival . By inhibiting KARI, this compound disrupts the production of these amino acids, leading to the inhibition of bacterial growth. The molecular targets and pathways involved include the active site of KARI, where this compound binds and prevents the enzyme from catalyzing its reactions .
Comparaison Avec Des Composés Similaires
Mt KARI-IN-2 is unique in its high potency and low cytotoxicity compared to other KARI inhibitors. Similar compounds include:
Compound 14: Another KARI inhibitor with an inhibitory constant value of 3.71 μM.
Compound 16: A KARI inhibitor with an inhibitory constant value of 3.06 μM.
These compounds also exhibit inhibitory activity against Mycobacterium tuberculosis but may differ in their potency and cytotoxicity profiles.
Propriétés
Formule moléculaire |
C14H11N5O4S2 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-3-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]thiourea |
InChI |
InChI=1S/C14H11N5O4S2/c1-22-9-4-2-8(3-5-9)15-13(24)16-14-18-17-12(25-14)10-6-7-11(23-10)19(20)21/h2-7H,1H3,(H2,15,16,18,24) |
Clé InChI |
YEELHMPVDFYKPL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=S)NC2=NN=C(S2)C3=CC=C(O3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrobromide](/img/structure/B12411319.png)
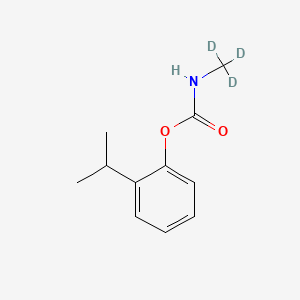
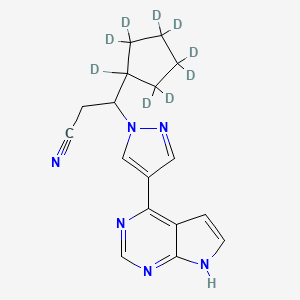
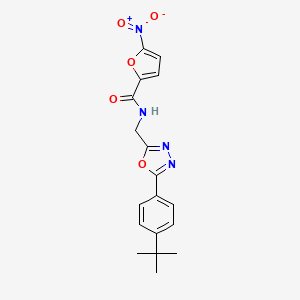
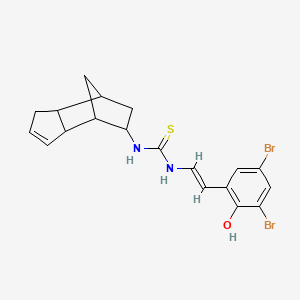
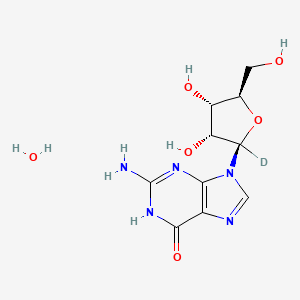

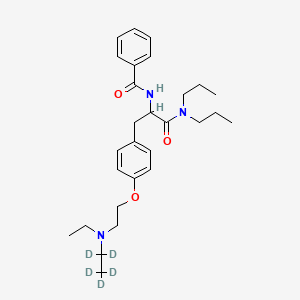
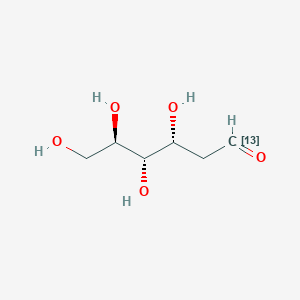
![(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[3-[3-[3-ethyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]phenyl]sulfonyl-methylamino]ethyl]hexanamide](/img/structure/B12411384.png)

